molecular formula C13H12N4 B15067332 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline

6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline

Cat. No.: B15067332
M. Wt: 224.26 g/mol
InChI Key: AOSOWDMAZMVJMK-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is an organic compound with the molecular formula C13H12N4 and a molecular weight of 224.26. It features a quinoxaline core, a structure recognized for its role in antimicrobial activity , substituted with an imidazolyl group. This specific molecular architecture is of significant interest in advanced chemical and biochemical research. In particular, quinoxaline derivatives are valuable in the study of nucleic acid interactions. Recent research has highlighted the utility of similar metal complexes incorporating planar, nitrogen-rich ligands like quinoxaline and imidazole as efficient DNA condensing agents . These complexes can compact DNA into nanosized particles, a process critical for fundamental biophysical studies and the development of non-viral gene delivery systems . The presence of both quinoxaline and imidazole moieties in this molecule makes it a promising synthetic building block for constructing such multinuclear, high-affinity DNA binding complexes. Researchers can utilize this compound as a key ligand in coordination chemistry to develop novel metallo-organic molecules. The primary research value lies in its potential application for studying DNA conformation, condensation, and the development of new tools for cellular transfection. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

6-imidazol-1-yl-2,3-dimethylquinoxaline

InChI

InChI=1S/C13H12N4/c1-9-10(2)16-13-7-11(3-4-12(13)15-9)17-6-5-14-8-17/h3-8H,1-2H3

InChI Key

AOSOWDMAZMVJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N3C=CN=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with imidazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the imidazole ring attaches to the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Characterization Data

The compound’s structural integrity is confirmed via spectroscopic and mass spectrometric analysis:

2.1. HRMS and NMR Data
For analogous quinoxaline derivatives (e.g., 3h in source 1):

Analytical MethodObserved Data
HRMS (FAB+)m/z calcd for C₁₂H₁₅N₂ [M + H]⁺: 187.1235, found: 187.1230
¹H NMR (CDCl₃)δ (ppm): 8.87 (s, 1H), 7.82 (s, 1H), 7.80 (s, 1H)
IR (neat)υ (cm⁻¹): 2992, 2891, 2352, 1700, 1645, 1506

2.2. Melting Point and Solubility
Derivatives like 3h have melting points in the range of 39–41°C and are purified using silica gel chromatography with hexane/ethyl acetate mixtures .

Structural Variants and Analog Studies

Related compounds exhibit distinct reactivity and biological profiles:

3.1. Substituent Effects

CompoundSubstituentKey Feature
6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedioneNitro groupEnhanced AMPA receptor activity
2-(1H-imidazol-1-yl)ethanamineAliphatic chainNeurotransmitter modulation

3.2. Biological Activity Trends
Imidazole-containing quinoxalines show:

  • Anticancer activity : IC₅₀ values ranging from 9.73–26.33 μM against A549, MCF-7, and HepG2 cell lines .

  • Antimicrobial properties : Demonstrated in structurally similar compounds .

Scientific Research Applications

6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline exerts its effects involves interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The quinoxaline moiety can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoxaline derivatives are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents Key Features
2,3-Dimethylquinoxaline (DMQ) Methyl groups at 2,3-positions Yellow crystalline solid; used as a reagent and enzyme inducer
6-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethylquinoxaline Oxadiazole at 6-position Potential for drug development; synthetic intermediate
2-Methyl-3-[2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl]quinoxaline Imidazole-ethyl chain at 3-position Structural complexity; explored for optical/electrical applications
2,3-Dimethylquinoxaline 1,4-dioxide Dioxide groups at 1,4-positions Oxidized form; studied in cycloaddition reactions

Key Observations :

  • Oxadiazole groups () introduce electronegative centers, altering solubility and reactivity .
  • Methyl groups (DMQ) reduce polarity, enhancing membrane permeability but lowering liquid-phase reaction enthalpy (−279.3 kJ·mol⁻¹ vs. −299.7 kJ·mol⁻¹ for unsubstituted quinoxaline) .
Antifungal Efficacy
Compound MIC (µg/mL) Target Organism Reference
2,3-Dimethylquinoxaline (DMQ) 312 Madurella mycetomatis
DMQ (1% gel) 9–1125 Broad-spectrum fungi
Imidazole-containing derivatives N/A Hypothesized enhanced activity
  • DMQ exhibits fungicidal activity, eradicating Madurella mycetomatis in murine models after 14 days .
  • Substitution with imidazole (as in 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline) is theorized to improve antifungal potency due to imidazole’s known role in targeting fungal cytochrome P450 enzymes .
Gastroprotective Effects
  • DMQ reduces gastric ulcer indices by 40% in rats by suppressing NF-κB expression and restoring mucin levels, comparable to esomeprazole .
  • Imidazole derivatives may enhance anti-inflammatory effects via additional cytokine modulation, though direct evidence is lacking .
Thermochemical Properties

Methyl and heterocyclic substituents significantly impact thermochemical behavior:

Compound ΔH (Liquid Phase, kJ·mol⁻¹) Key Observation
Unsubstituted quinoxaline −299.7 Baseline for comparison
2,3-Dimethylquinoxaline (DMQ) −279.3 Methyl groups reduce enthalpy
2,6-Dimethyl-1,5-naphthyridine −283.1 Steric effects alter storage capacity
  • Methylation decreases enthalpy due to steric hindrance and reduced ring strain .
  • Imidazole or oxadiazole substituents may further modulate these properties, though experimental data are pending.

Biological Activity

6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, drawing from various studies and findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a quinoxaline core with an imidazole substituent, which is known to enhance its biological properties. Synthesis typically involves multi-step reactions that modify the quinoxaline structure to introduce the imidazole moiety, leveraging established synthetic methodologies for heterocyclic compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, in vitro assays have shown that certain derivatives possess submicromolar inhibitory activity against various tumor cell lines.

Key Findings:

  • Inhibition of PI3Kα : A notable derivative exhibited an IC50 value of 1.94 nM against PI3Kα, indicating strong potential as a PI3Kα inhibitor . This pathway is crucial in cancer cell survival and proliferation.
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, particularly in HCC827 cell lines .
  • Structure-Activity Relationship (SAR) : Modifications to the quinoxaline scaffold significantly affect biological activity, with specific substituents enhancing potency against cancer cells .

Antimicrobial Activity

This compound also exhibits broad-spectrum antimicrobial properties. Research indicates that it can effectively inhibit various bacterial strains and fungi.

Key Findings:

  • Broad-Spectrum Antimicrobial : Studies have highlighted the compound's efficacy against Gram-negative bacteria and certain fungal strains .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Toxicological Profile

Safety assessments are critical for evaluating the therapeutic potential of any new compound. In vivo and in vitro studies on related quinoxaline derivatives suggest a favorable safety profile.

Key Findings:

  • Toxicity Assessment : In vitro studies indicated no significant toxicity at concentrations ≤100 μM, with no adverse effects observed in acute toxicity tests on rodents .
  • Histopathological Observations : Some studies reported histological changes at high doses, necessitating further investigation into long-term effects and safety .

Data Summary

Activity TypeKey FindingsIC50 Values
AnticancerInduces G2/M arrest; apoptosis1.94 nM (PI3Kα)
AntimicrobialEffective against Gram-negative bacteriaNot specified
ToxicityNo significant toxicity at ≤100 μM>2000 mg/kg (AOT)

Case Studies

  • Anticancer Evaluation : In a study involving HeLa cells, a derivative demonstrated significant antiproliferative effects with an IC50 value of 3.2 µM, leading to cell division defects and microtubule disruption .
  • Antimicrobial Testing : A series of 2,3-dimethylquinoxaline derivatives were tested against various pathogens, showing promising results comparable to existing antibiotics .

Q & A

Basic: What are the primary synthetic routes for 6-(1H-Imidazol-1-yl)-2,3-dimethylquinoxaline, and what reaction conditions optimize yield?

Answer:
The compound is synthesized via two main approaches:

  • Intramolecular cyclization : Reacting 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light (yields: 72–85%). This method leverages photoredox catalysis for efficient ring closure .
  • Aromatic nucleophilic substitution : Using 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium, followed by autooxidation. Optimal conditions include NaOH/EtOH at 60–80°C, achieving yields up to 88% .

Basic: Which spectroscopic techniques are critical for structural characterization of imidazoquinoxaline derivatives?

Answer:
Key methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., δ 2.75–2.76 ppm for methyl groups in 2,3-dimethylquinoxaline derivatives) .
  • IR Spectroscopy : Identifies functional groups like C=N-N (1564–1679 cm⁻¹ for hydrazone bonds) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₃H₁₂N₄; calculated: 224.1062, observed: 224.1066) .

Advanced: How does the structural configuration of this compound influence its biological target interactions?

Answer:
The imidazole-quinoxaline fusion creates a planar, electron-rich scaffold that enhances π-π stacking with aromatic residues in enzyme active sites. Steric effects from the 2,3-dimethyl groups modulate binding specificity. Comparative studies with imidazo[1,2-a]quinoxaline show improved inhibition of kinases (e.g., EGFR) due to optimized steric bulk .

Advanced: What analytical methodologies are recommended for quantifying environmental persistence of this compound?

Answer:

  • HPLC-MS/MS : Detects trace levels (ppb) in water/soil matrices, using C18 columns and ESI ionization .
  • Biotic/Abiotic Degradation Studies : Monitor hydrolysis (pH 4–9 buffers) and microbial metabolism (aerobic/anaerobic cultures) to assess half-lives .

Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?

Answer:
Discrepancies often arise from catalyst efficiency or reaction scale. For example:

  • Photoredox vs. Thermal Conditions : Iridium catalysts under visible light improve cyclization efficiency vs. thermal methods (ΔYield: +15%) .
  • Scale-Up Challenges : Batch size >10 mmol may reduce yields due to uneven light penetration; microfluidic reactors improve reproducibility .

Advanced: What comparative strategies validate the uniqueness of this compound against analogs like pyrrolo[1,2-a]quinoxaline?

Answer:

  • Electronic Property Analysis : DFT calculations show higher electron density at N1 of imidazole vs. pyrrole, enhancing electrophilic interactions .
  • Biological Assays : Test against kinase panels (e.g., PIM1, CDK2) to compare IC₅₀ values. Imidazole derivatives exhibit 3–5x lower IC₅₀ due to improved H-bonding .

Advanced: What environmental risk assessment frameworks apply to this compound?

Answer:
Follow the INCHEMBIOL Project guidelines:

  • Fate Analysis : Measure logP (predicted: 2.8) and soil adsorption coefficients (Koc) to model mobility .
  • Ecotoxicity Testing : Use Daphnia magna (48h LC₅₀) and algae growth inhibition assays. Data inform regulatory thresholds under REACH .

Advanced: What mechanistic insights explain the cyclization efficiency in imidazoquinoxaline synthesis?

Answer:
The iridium catalyst facilitates single-electron transfer (SET), promoting radical intermediates during cyclization. Visible light (450 nm) excites the catalyst, reducing energy barriers for ring closure (ΔG‡ reduction: ~20 kcal/mol) .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

  • Catalyst Cost : Iridium is expensive; alternatives like Ru(bpy)₃²⁺ are less efficient but cost-effective for large batches .
  • Reaction Homogeneity : Use flow chemistry with LED arrays to ensure uniform light distribution, improving yield consistency .

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